molecular formula C22H24N2O5 B11008951 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one

7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11008951
M. Wt: 396.4 g/mol
InChI Key: DJXNNQRUJUNRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features both isoquinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl formate to form N-(3,4-dimethoxyphenethyl)formamide. This intermediate is then reacted with phthaloyl chloride to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents like alkyl halides and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are particularly of interest in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-3,4-dihydroisoquinoline
  • 3,4-dihydroquinolin-2(1H)-one
  • Tetrahydroisoquinoline derivatives

Uniqueness

What sets 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one apart is its dual isoquinoline and quinoline structure, which provides a unique scaffold for the development of novel therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

7-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H24N2O5/c1-27-19-9-15-7-8-24(12-16(15)10-20(19)28-2)22(26)13-29-17-5-3-14-4-6-21(25)23-18(14)11-17/h3,5,9-11H,4,6-8,12-13H2,1-2H3,(H,23,25)

InChI Key

DJXNNQRUJUNRDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(CCC(=O)N4)C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.